molecular formula C8H10O B074371 2,7-Dimethyloxepine CAS No. 1487-99-6

2,7-Dimethyloxepine

Cat. No. B074371
CAS RN: 1487-99-6
M. Wt: 122.16 g/mol
InChI Key: SFVUIUUSVAMYPP-UHFFFAOYSA-N
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Description

2,7-Dimethyloxepine, also known as Oxepin, 2,7-dimethyl-, is a chemical compound with the molecular formula C8H10O . It has an average mass of 122.164 Da and a monoisotopic mass of 122.073166 Da .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethyloxepine can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dimethyloxepine, such as its density, melting point, and boiling point, are not available in the current resources .

Scientific Research Applications

  • Synthesis and Intermediates : 2,7-Dimethyloxepine is used as an intermediate in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 1,2-dimethyl-1,4-cyclohexadiene and 1,2-dimethyl-1,2-epoxycyclohex-4-ene. These intermediates are important in the preparation of a variety of organic compounds (Paquette & Barrett, 2003).

  • Reactions with Dioxiranes : The reactions of 2,7-Dimethyloxepine with dimethyldioxirane and methyl(trifluoromethyl)dioxirane have been studied. These reactions yield various products and help in understanding the reactivity of dioxiranes with oxepins, which is significant in organic chemistry (Greenberg, Ozari, & Carlin, 1998).

  • Study of Molecular Complexes : 2,7-Dimethyloxepine derivatives are used in the study of intermolecular charge-transfer spectra. This includes researching the equilibrium constants and free energy changes in solution, which is vital in physical organic chemistry (Esseffar, Messaoudi, & Bouab, 2009).

  • Valence Tautomerism Studies : Research has been conducted on the degenerate valence tautomerism of tricarbonyl(oxepine)iron compounds and the crystal structure analysis of a ketocarbene fragmentation product of 2,7-Dimethyloxepine. This is significant in the field of organometallic chemistry and the study of valence isomerization (Aumann, Averbeck, & Krüger, 1975).

  • Biomimetic Synthesis : There is research on the biomimetic construction of a syn-2,7-Dimethyloxepane ring via 7-endo cyclization. This synthesis is essential in creating structures found in natural ladder-shaped polycyclic ethers, which are biologically active compounds (Sakai et al., 2021).

  • Gas-Phase Reactivity Studies : The gas-phase reactivity of 2,7-dimethyl-[1,2,4]-triazepine thio derivatives towards Cu+ cation has been explored using density functional theory. This research is important in theoretical chemistry and for understanding the reactivity of these compounds in the gas phase (Safi & Lamsabhi, 2007).

Safety And Hazards

The safety and hazards associated with 2,7-Dimethyloxepine are not available in the current resources .

properties

IUPAC Name

2,7-dimethyloxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVUIUUSVAMYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342126
Record name 2,7-Dimethyloxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyloxepine

CAS RN

1487-99-6
Record name 2,7-Dimethyloxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Dimethyloxepine
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2,7-Dimethyloxepine
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Citations

For This Compound
38
Citations
HC Volger, H Hogeveen… - Recueil des Travaux …, 1973 - Wiley Online Library
Transitionâ•’metalâ•’catalysed cheletropic elimination of carbene and oxygen from sevenâ•’membered ring systems&l Page 1 92 (1973) RECUEIL 1223 TRANSITION-…
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T Sripahco, J Tovaranonte, P Pripdeevech - Chemistry of Natural …, 2021 - Springer
Holarrhena pubescens Wall. ex G. Don, belonging to the Apocynaceae family, is a large shrub to a small deciduous tree with white aromatic flowers [1] and is known as Mokluang in …
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AG Sarikaya - Applied Ecol Environ Res, 2017 - aloki.hu
The volatile component composition of leaves and flowers for Ballota nigra subsp. anatolica PH Davis that were collected between 2015 and 2016 from Çamlıca provice of Kütahya city …
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J Ros, G Commenges, R Mathieu, X Solans… - Journal of the …, 1985 - pubs.rsc.org
The complexes [Fe2(CO)6(µ-COEt){µ-C(R)C(R)H}](R = H or Ph), which result from the reaction of triethyloxonium tetrafluoroborate with [Fe2(CO)6(µ-CO){µ-C(R)C(R)H}]–, react at room …
Number of citations: 0 pubs.rsc.org
J Streith, JP Luttringer, M Nastasi - The Journal of Organic …, 1971 - ACS Publications
Figure 1.—Transmittance curves of some cut-off glass filters and absorption spectra of pyridinium ylide 15 and of eosine. pine synthesis, we observed a minor competing process, …
Number of citations: 80 pubs.acs.org
A Rammohan, YK Shtaitz, ED Ladin… - Russian Journal of …, 2023 - Springer
Solvent-free reaction of 3, 6-diaryl-1, 2, 4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles was studied. In this case, the formation of 3-and 4-aryl-substituted pyridines (two isomeric …
Number of citations: 2 link.springer.com
T Bajer, D Šilha, K Ventura, P Bajerová - Industrial Crops and products, 2017 - Elsevier
The essential oil of dry leaves and stems of Epilobium parviflorum Schreb. was obtained by hydrodistillation using a Clevenger apparatus, for 5 h with a 0.02% (w/w) yield. The …
Number of citations: 77 www.sciencedirect.com
GL Feudo, B Macchione, A Naccarato… - Food Research …, 2011 - Elsevier
Two unsupervised pattern recognition techniques such as stepwise linear discriminant analysis (SLDA) and Soft Independent Modeling of Class Analogy (SIMCA) were used to classify …
Number of citations: 61 www.sciencedirect.com
B Aleksic, M Draghi, E Gehin, TL Ha… - … Agriculture and Food …, 2018 - researchgate.net
The objective of grain storage control is to ensure a secure supply of food industries both in quantity and quality between two harvests. Despite efforts to monitor and control the …
Number of citations: 3 www.researchgate.net
H Wang, Y Zhao, X Xu, H Xie, M Jiang… - Journal of Chinese …, 2023 - search.ebscohost.com
Ginseng is a popular tonic worldwide, and its effects can be enhanced by steaming. Previous studies regarding the steaming of ginseng mainly focus on the contained saponins but are …
Number of citations: 0 search.ebscohost.com

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